(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
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Overview
Description
(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO3 and a molecular weight of 237.25 g/mol. This compound is characterized by its fluorinated piperidine ring and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,3-difluoropiperidine as the starting material.
Reaction Steps: The piperidine ring is first hydroxylated to introduce the hydroxyl group at the 4-position. This is followed by esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.
Reaction Conditions: The hydroxylation step often requires the use of strong oxidizing agents, while the esterification step is typically carried out under basic conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The fluorine atoms can be reduced to hydrogen atoms using appropriate reducing agents.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3,3-difluoro-4-carboxypiperidine
Reduction: 3,3-difluoropiperidine
Substitution: Various alkylated derivatives of the piperidine ring.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the biological activity of fluorinated compounds.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound differs by having a keto group instead of a hydroxyl group.
tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of a piperidine ring.
Uniqueness: (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both fluorine atoms and a hydroxyl group on the piperidine ring. These features make it particularly useful in certain synthetic and biological applications.
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYXRBCSOIMTM-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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